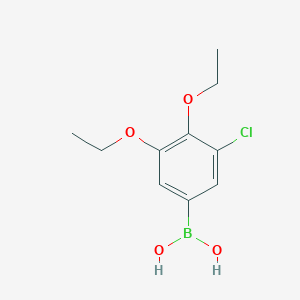

3-Chloro-4,5-diethoxyphenylboronic acid

描述

3-Chloro-4,5-diethoxyphenylboronic acid is a boronic acid derivative featuring a benzene ring substituted with chlorine at the 3-position and ethoxy groups at the 4- and 5-positions. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where they act as key intermediates for constructing biaryl structures. The chloro and ethoxy substituents in this compound likely influence its electronic and steric properties, impacting reactivity and selectivity in coupling reactions.

属性

IUPAC Name |

(3-chloro-4,5-diethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6,13-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWWSRMIIYKHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-diethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst under mild conditions . The reaction proceeds as follows:

Aryl Halide Activation: The aryl halide (3-Chloro-4,5-diethoxyphenyl chloride) is activated by the palladium catalyst.

Transmetalation: The activated aryl halide reacts with bis(pinacolato)diboron to form the boronic ester.

Hydrolysis: The boronic ester is hydrolyzed to yield the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions: 3-Chloro-4,5-diethoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenylboronic Acids: From nucleophilic substitution reactions.

科学研究应用

3-Chloro-4,5-diethoxyphenylboronic acid has diverse applications in scientific research:

作用机制

The mechanism of action of 3-Chloro-4,5-diethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents significantly affect boronic acid reactivity. Below is a comparison with key analogs:

Key Observations:

- Substituent Position: The 3-chloro-4-ethoxy analog (from ) shares a similar chloro-alkoxy pattern with the target compound but lacks the 5-ethoxy group.

- Purity and Cost: Methoxy-substituted analogs (e.g., 3-chloro-5-methoxy and 4-chloro-2-methoxy) are commercially available at >95% purity, priced at ¥39,000/5g .

- Electronic Effects: Methoxy groups are stronger electron donors than ethoxy groups due to shorter alkyl chains, which may increase electron density at the boron center, favoring transmetalation in Suzuki reactions.

生物活性

3-Chloro-4,5-diethoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4,5-diethoxyphenyl compounds with boron reagents under specific conditions. The general synthetic route can be outlined as follows:

- Starting Materials : 3-Chloro-4,5-diethoxyphenol and boron reagents (e.g., boron trifluoride etherate).

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane or THF at room temperature or slightly elevated temperatures.

- Purification : The product is purified using column chromatography to isolate the desired boronic acid derivative.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes through reversible binding. Boronic acids are particularly known for their interactions with serine proteases and other enzymes involved in metabolic pathways.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

- Diabetes Management : There is emerging evidence that boronic acids can modulate glucose metabolism and may serve as potential agents for managing diabetes.

- Neuroprotective Effects : Some studies indicate that compounds in this class could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in vitro | |

| Diabetes Management | Modulation of glucose uptake | |

| Neuroprotection | Reduction of oxidative stress markers |

Detailed Research Findings

- Anticancer Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival.

- Diabetes Studies : In animal models, administration of this compound led to improved insulin sensitivity and lower blood glucose levels. The exact mechanism appears to involve the enhancement of glucose transporter activity.

- Neuroprotective Studies : Research involving neuronal cell cultures showed that treatment with this compound reduced apoptosis rates under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。